

An In-depth Technical Guide to the Chemical Properties of Methylene Blue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylene**

Cat. No.: **B1212753**

[Get Quote](#)

Abstract: **Methylene** blue (MB), a cationic phenothiazine dye, possesses a unique array of chemical properties that underpin its extensive applications in analytical chemistry, biology, and medicine. This document provides a comprehensive technical overview of its core chemical characteristics, including its structure, physicochemical properties, redox behavior, and spectroscopic profile. Detailed experimental protocols for its characterization and a summary of its mechanism of action in key biological signaling pathways are presented for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Methylene blue is a heterocyclic aromatic compound.^{[1][2]} Its formal IUPAC name is [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium chloride.^[3] The structure is characterized by a phenothiazine core, which is a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom. This core structure is responsible for its color and redox activity.^[2]

- Chemical Formula: C₁₆H₁₈ClN₃S^[2]
- CAS Number: 61-73-4^{[3][4]}

The molecule's extensive π -conjugated system is the chromophore responsible for its intense blue color in its oxidized state.^[2]

Physicochemical Properties

The quantitative physicochemical properties of **methylene** blue are summarized in the tables below. It typically appears as a dark green, odorless crystalline powder with a bronze-like luster, which forms a deep blue solution when dissolved in water.[1][2][3]

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molar Mass (Anhydrous)	319.85 g/mol	[2][4][5]
Molar Mass (Trihydrate)	373.9 g/mol	[6][7]
Melting Point	190 °C (with decomposition)	[1][6]
Appearance	Dark green crystalline powder	[2][3][5]
pKa	~3.8	[8][9]

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	Source(s)
Water	43.6 g/L	25	[3][8]
Ethanol	Soluble (~20 g/L)	25	[3][10]
Chloroform	Soluble	-	[5][10]
DMSO	~2 mg/mL	-	[11]
Diethyl Ether	Insoluble	-	[2]
Xylene	Insoluble	-	[2]

Table 3: Spectroscopic and Electrochemical Properties

Property	Value	Conditions	Source(s)
Absorption Maximum (λ_{max})	~664 nm	In water	[8][12]
Molar Absorptivity (ϵ)	$8.43 \times 10^4 - 9.5 \times 10^4$ $\text{L mol}^{-1} \text{ cm}^{-1}$	At λ_{max} in water	[12][13]
Redox Potential (E°)	+0.01 V to +0.5 V	vs. SHE, pH 7	[14][15]

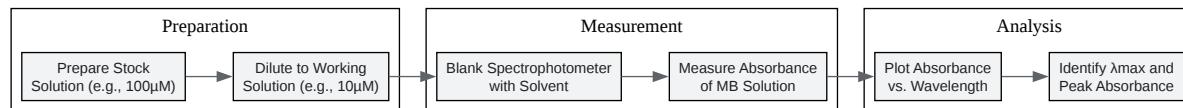
Redox Chemistry

A defining chemical property of **methylene** blue is its ability to undergo reversible oxidation-reduction.[16] In the presence of a reducing agent, the blue, oxidized form (MB^+) is converted to its colorless, reduced form, leucomethylene blue (LMB).[8][14] This transformation involves the acceptance of two electrons and one proton.[2][14]

This redox activity is central to its function as a redox indicator in analytical chemistry, famously demonstrated in the "blue bottle" experiment where glucose reduces MB to its colorless form.[14][17] The redox potential of the MB^+/LMB couple makes it an effective electron cycler in biological systems.[18]

Methylene Blue Redox Cycle

Spectroscopic Characteristics


Methylene blue exhibits strong absorption of visible light, with a primary absorption maximum (λ_{max}) around 664-665 nm in aqueous solution.[8][14] This peak is attributed to the $\pi \rightarrow \pi^*$ transitions within its conjugated phenothiazine structure. A secondary, less intense peak is often observed around 610-620 nm, which is more prominent at higher concentrations and is attributed to dimer formation. The molar absorptivity (extinction coefficient) is very high, in the range of 8.43×10^4 to $9.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$, indicating its strong capacity to absorb light.[12][13]

Key Experimental Protocols

Protocol: Determination of Methylene Blue's Absorption Spectrum

This protocol outlines the use of UV-Visible spectrophotometry to determine the absorption spectrum and verify the λ_{max} of **methylene** blue.

- Preparation of Stock Solution: Accurately weigh a small amount of **methylene** blue powder (e.g., 3.2 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution (e.g., 1×10^{-4} M).
- Preparation of Working Solution: Dilute the stock solution to a final concentration within the linear range of the spectrophotometer (e.g., 1×10^{-5} M or 10 μM).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Set the wavelength range to scan from 400 nm to 800 nm.
- Blanking: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
- Sample Measurement: Rinse the cuvette with the **methylene** blue working solution, then fill it and place it in the sample holder.
- Data Acquisition: Initiate the wavelength scan. The instrument will measure the absorbance at each wavelength in the specified range.
- Analysis: Identify the wavelength at which the highest absorbance value is recorded. This is the λ_{max} . Record the absorbance value at this peak to use for concentration calculations via the Beer-Lambert law ($A = \epsilon cl$).

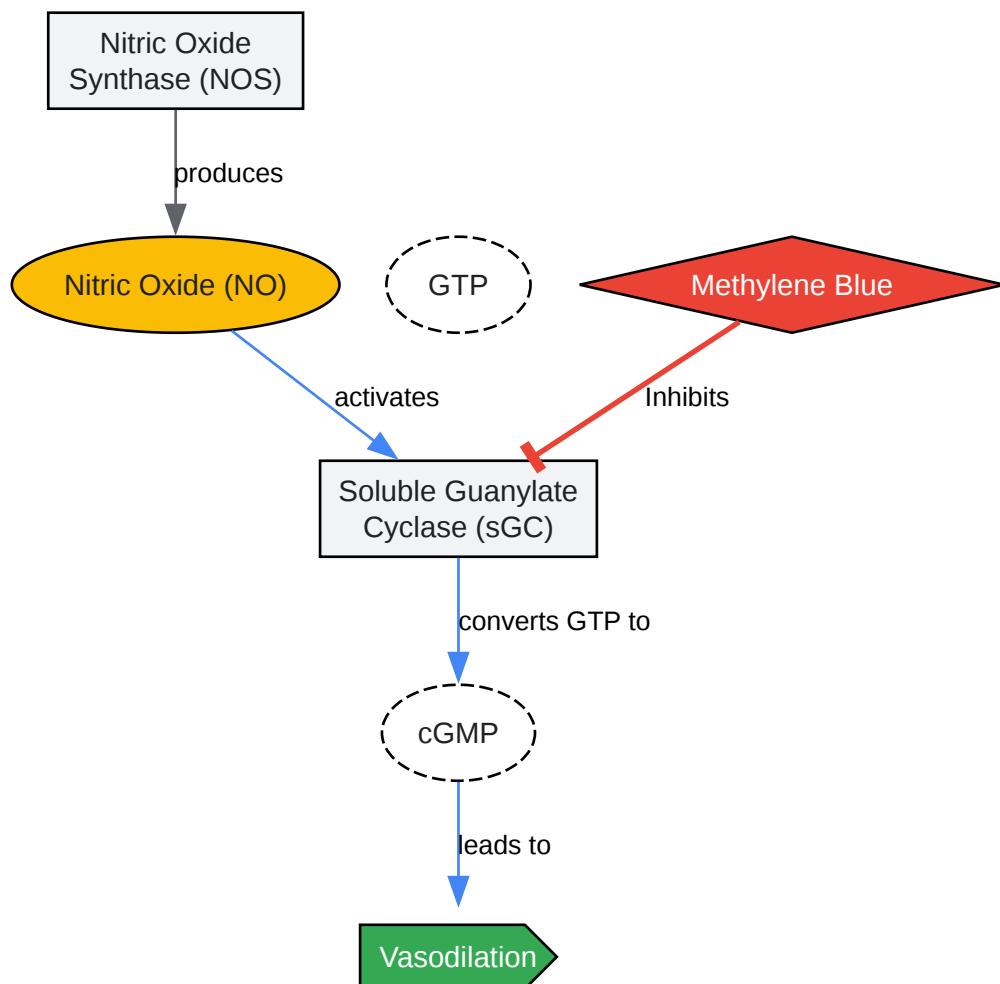
[Click to download full resolution via product page](#)

Workflow for UV-Vis Spectroscopy

Protocol: Characterization of Redox Potential via Cyclic Voltammetry (CV)

This protocol describes the electrochemical analysis of **methylene** blue to determine its redox potential.

- **Electrolyte Preparation:** Prepare a supporting electrolyte solution, such as 0.1 M KCl or a phosphate buffer (pH 7.0), and deaerate it by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- **Analyte Preparation:** Add a known concentration of **methylene** blue (e.g., 1 mM) to the deaerated electrolyte solution.
- **Electrochemical Cell Setup:** Assemble a three-electrode cell:
 - **Working Electrode:** Glassy carbon or platinum electrode.
 - **Reference Electrode:** Ag/AgCl or Saturated Calomel Electrode (SCE).
 - **Counter Electrode:** Platinum wire.
- **Instrument Setup:** Connect the electrodes to a potentiostat. Set the experimental parameters:
 - **Initial and Final Potential:** e.g., +0.2 V to -0.6 V (vs. Ag/AgCl).
 - **Scan Rate:** e.g., 50 mV/s.
 - **Number of Cycles:** 3-5.
- **Data Acquisition:** Start the experiment. The potentiostat will apply a scanning potential to the working electrode and measure the resulting current.
- **Data Analysis:** Plot the current (Y-axis) versus the applied potential (X-axis). Identify the anodic (oxidation) and cathodic (reduction) peak potentials (E_{pa} and E_{pc}). The formal reduction potential (E°) can be estimated as the midpoint of the two peak potentials: $E^{\circ} = (E_{pa} + E_{pc}) / 2$.


Mechanism of Action in Biological Systems

For drug development professionals, a key property of **methylene** blue is its interaction with biological signaling pathways. It is a well-documented inhibitor of Nitric Oxide Synthase (NOS) and soluble Guanylate Cyclase (sGC).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Inhibition of the NO/sGC/cGMP Pathway

In many physiological and pathological states, nitric oxide (NO) is produced by NOS. NO then diffuses to adjacent cells and activates sGC.[\[21\]](#) This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation.[\[21\]](#)[\[22\]](#)

Methylene blue intervenes in this pathway primarily by inhibiting sGC, which prevents the NO-induced synthesis of cGMP.[\[21\]](#)[\[23\]](#) This action blocks the downstream vasodilatory effects, making MB a treatment for conditions of pathological vasodilation like vasoplegic shock.[\[22\]](#)[\[23\]](#) Some evidence also suggests it can directly inhibit NOS.[\[19\]](#)[\[24\]](#)

[Click to download full resolution via product page](#)

Methylene Blue Inhibition of the NO/sGC Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylene Blue CAS#: 61-73-4 [m.chemicalbook.com]
- 2. Methylene Blue: Structure, Formula, Properties & Uses [vedantu.com]
- 3. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guanylate cyclase inhibitor, solid | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 5. Methylene blue - Sciencemadness Wiki [sciencemadness.org]
- 6. visalia-keenan.newlook.safeschoolssds.com [visalia-keenan.newlook.safeschoolssds.com]
- 7. merckmillipore.com [[merckmillipore.com](https://www.merckmillipore.com)]
- 8. Review on Methylene Blue: Its Properties, Uses, Toxicity and Photodegradation | MDPI [[mdpi.com](https://www.mdpi.com)]
- 9. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 10. byjus.com [[byjus.com](https://www.byjus.com)]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. homework.study.com [homework.study.com]
- 14. Methylene blue - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 16. APC Pure | News | The Chemical Properties of Methylene Blue [[apcpure.com](https://www.apcpure.com)]
- 17. chemicals.co.uk [[chemicals.co.uk](https://www.chemicals.co.uk)]
- 18. medchemexpress.com [[medchemexpress.com](https://www.medchemexpress.com)]
- 19. droracle.ai [[droracle.ai](https://www.droracle.ai)]
- 20. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guanylate cyclase inhibition by methylene blue as an option in the treatment of vasoplegia after a severe burn. A medical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [[youtube.com](https://www.youtube.com)]
- 23. droracle.ai [[droracle.ai](https://www.droracle.ai)]
- 24. Novel actions of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methylene Blue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212753#what-are-the-chemical-properties-of-methylene-blue>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com